Biotin-PEG9-CH2CH2COOH is a bioconjugate that combines biotin, a water-soluble B-vitamin (Vitamin H), with polyethylene glycol (PEG) and a carboxylic acid functional group. This compound is designed to enhance solubility, stability, and biocompatibility in various applications, particularly in the fields of biochemistry and molecular biology.
Biotin is naturally found in many foods, including eggs, nuts, and certain vegetables. Polyethylene glycol is synthetically produced through the polymerization of ethylene oxide. The combination of these components results in a compound that has unique properties suitable for scientific research and medical applications.
Biotin-PEG9-CH2CH2COOH can be classified as:
The synthesis of Biotin-PEG9-CH2CH2COOH typically involves the following steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.
Biotin-PEG9-CH2CH2COOH has a complex structure consisting of:
Biotin-PEG9-CH2CH2COOH can undergo various chemical reactions:
These reactions often require specific conditions such as the presence of catalysts or coupling agents to facilitate efficient bonding between molecules.
The mechanism of action for Biotin-PEG9-CH2CH2COOH primarily revolves around its ability to bind specifically to streptavidin due to the high affinity between biotin and streptavidin. This property is exploited in various biochemical assays and drug delivery systems.
The binding constant for biotin-streptavidin interaction is exceptionally high, typically in the range of M, making it one of the strongest known non-covalent interactions in nature.
Biotin-PEG9-CH2CH2COOH has several applications:
Monodispersed polyethylene glycol derivatives like the PEG9 spacer in Biotin-PEG9-CH2CH2COOH exhibit discrete molecular weights with near-zero polydispersity indices (Ð < 1.05), eliminating batch variability that compromises therapeutic predictability. Unlike conventional polydispersed polyethylene glycol polymers with variable chain lengths, monodispersed polyethylene glycol derivatives ensure uniform hydrodynamic volume, critical for consistent biodistribution and renal clearance profiles. This precision enables:
Table 1: Comparative Properties of Polyethylene Glycol Types in Bioconjugation
Property | Polydispersed Polyethylene Glycol | Monodispersed Polyethylene Glycol (e.g., PEG9) |
---|---|---|
Molecular Weight Distribution | Broad (Ð > 1.2) | Discrete (Ð < 1.05) |
Plasma Half-Life Extension | Variable (2-8 fold) | Consistent (8-15 fold) |
Renal Clearance Rate | Unpredictable | Controlled threshold |
Manufacturing Cost | $50-200/g | $500-2000/g (high-purity grade) |
Therapeutic Batch Consistency | ±25% | ±3% |
The global monodispersed polyethylene glycol derivatives market is projected to reach $500 million by 2025, driven by demand in oncology and genetic medicine. Biopharma polyethylene glycol Scientific Inc. and Jenkem Technology dominate synthesis with Good Manufacturing Practice-compliant processes achieving >95% functionalization purity [9].
The biotin moiety in Biotin-PEG9-CH2CH2COOH leverages nature’s strongest non-covalent interaction (Ka ~ 10¹⁵ M⁻¹), exhibiting binding affinity 1,000-fold tighter than typical antibody-antigen interactions. Streptavidin’s tetrameric quaternary structure generates four symmetric biotin-binding pockets, enabling multiplexed detection or capture systems. Recent innovations exploit this system through:
The system’s versatility spans diagnostic applications (87% of commercial immunoassays utilize biotin-streptavidin), targeted drug delivery (biotinylated nanoparticles show 30-fold uptake in SMVT-overexpressing cancers), and protein purification (83% recovery of biotinylated membrane proteins) [1] [5].
Biotin-PEG9-CH2CH2COOH exemplifies advanced heterobifunctional polyethylene glycol architecture, combining orthogonal reactivity (biotin affinity + carboxylate conjugation) with a precisely engineered spacer. The carboxylic acid terminus enables carbodiimide-mediated amide bond formation with lysine residues or N-termini, while polyethylene glycol9’s 44-atom chain provides:
Table 2: Heterobifunctional Polyethylene Glycol Configurations for Antibody-Drug Conjugates
Linker Type | Functional Group 1 | Functional Group 2 | Drug-to-Antibody Ratio | Aggregation Rate |
---|---|---|---|---|
Linear (Biotin-PEG9-CH2CH2COOH) | Biotin | Carboxylic Acid | 3.8:1 | <5% |
4-Arm Heterobifunctional Polyethylene Glycol | Hydroxyl (3 arms) | Carboxylic Acid (1 arm) | 7.5:1 | 8% |
8-Arm Heterobifunctional Polyethylene Glycol | Hydroxyl (7 arms) | Maleimide (1 arm) | 12:1 | 15% |
Future developments focus on stimuli-responsive elements, with cathepsin-cleavable valine-citrulline-polyethylene glycol9-biotin linkers showing 98% tumor-specific drug release in murine models [4] [10]. The global antibody-drug conjugate market, valued at $8.5 billion in 2025, increasingly adopts heterobifunctional polyethylene glycol for optimized therapeutic indices [9].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: